molecular formula C8H7BrF3NO B2758745 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol CAS No. 959842-22-9

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2758745
CAS No.: 959842-22-9
M. Wt: 270.049
InChI Key: GLRFCUXQVYNMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Trifluoromethylated Pyridine Derivatives

Trifluoromethylated pyridine derivatives emerged as a transformative class of compounds following the 1947 synthesis of trifluoromethylpyridine (TFMP) via chlorination and fluorination of picoline. Early work demonstrated that substituting hydrogen with trifluoromethyl groups enhanced biological activity and physicochemical stability, driving their adoption in agrochemicals. For example, fluazifop-butyl, the first commercial TFMP-based pesticide, showcased superior herbicidal efficacy due to fluorine's electronegativity and lipophilicity.

The structural versatility of TFMP intermediates enabled diverse functionalization. Table 1 highlights key milestones:

Year Development Impact
1947 First TFMP synthesis Established foundational synthetic routes
1980 Fluazifop-butyl commercialization Validated TFMPs in crop protection
2021 20+ TFMP agrochemicals with ISO names Demonstrated industrial scalability

These advances created demand for specialized intermediates like 2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol, which combines pyridine's aromaticity with fluorine's stereoelectronic effects.

Historical Development of Fluorination Chemistry

Fluorination methodologies evolved through three phases:

  • Early halogen exchange (1898–1930s): Swarts' seminal benzotrifluoride synthesis using antimony trifluoride laid the groundwork for nucleophilic fluorination.
  • Liquid-phase systems (1930s–1960s): Hydrogen fluoride-mediated reactions improved yields but faced corrosion and safety challenges.
  • Vapor-phase catalysis (post-1970s): Iron fluoride catalysts enabled continuous production of TFMP derivatives at >300°C, exemplified by 2-chloro-5-(trifluoromethyl)pyridine synthesis.

The shift to vapor-phase systems resolved scalability issues, as shown in the reaction mechanism for this compound precursors:

$$
\text{3-picoline} + \text{Cl}2/\text{HF} \xrightarrow{\text{FeF}3, 350^\circ\text{C}} \text{3-TF} \rightarrow \text{brominated intermediates}
$$

This method's efficiency (75–85% yields) made industrial-scale TFMP production feasible, directly enabling complex derivatives like the title compound.

Emergence in Research Literature

This compound (C$$8$$H$$6$$BrF$$_3$$NO, MW 270.05 g/mol) first appeared in synthetic pathways as a brominated TFMP analog. Its structure combines three critical features:

  • 5-Bromopyridine : Enhances cross-coupling reactivity (e.g., Suzuki-Miyaura)
  • Trifluoropropanol : Provides hydrogen-bonding capacity and metabolic stability
  • Sterically hindered tertiary alcohol : Modulates solubility and crystallinity

Early applications focused on its role as a building block for pharmaceuticals, leveraging the bromine atom for further functionalization. For instance, it serves as a precursor to kinase inhibitors through palladium-catalyzed couplings. Table 2 summarizes its key properties:

Property Value/Description Source
Molecular formula C$$8$$H$$6$$BrF$$_3$$NO
InChIKey GLRFCUXQVYNMFG-UHFFFAOYNA-N
Synthetic utility Intermediate for bioactive molecule synthesis

The compound's 98% purity in commercial samples reflects optimized fluorination and purification protocols developed post-2010, aligning with broader trends in high-fidelity fluorine chemistry.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-3-2-5(9)4-13-6/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRFCUXQVYNMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the bromopyridine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropanone.

    Reduction: Formation of 2-(5-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol.

    Substitution: Formation of 2-(5-substituted-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their function. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

2-(5-Bromopyridin-2-yl)-2,2-difluoroethane

  • Structure : Differs by replacing the trifluoromethyl group with a difluoroethyl chain.
  • Impact : Reduced fluorine content decreases electronegativity and lipophilicity compared to the trifluoromethyl analogue. This may alter solubility and biological activity .

1-(5-Bromopyridin-2-yl)-1,1-difluoropropane

  • Structure: Features a difluoropropyl chain instead of trifluoropropanol.

(R)-1-(5-Bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoro-3-nitropropan-2-ol

  • Structure : Incorporates a 2,4-difluorophenyl group and a nitro substituent.
  • Impact : Increased steric bulk and electron-withdrawing effects from the nitro group enhance reactivity and may influence pharmacological selectivity .

Functional Group Variations

2-(5-Amino-1-isopropyl-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol

  • Structure: Replaces the bromopyridinyl group with an amino-isopropylpyrazole moiety.

2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol

  • Structure: Substitutes bromopyridine with an aminophenyl group.

Key Findings:

Fluorine Content : Trifluoromethyl groups enhance metabolic stability and membrane permeability compared to difluoro analogues .

Substituent Effects: Bromine at the pyridine 5-position improves halogen bonding in target proteins, while amino groups (e.g., in aminophenyl derivatives) enable additional interactions .

Synthesis: Microwave-assisted methods in trifluoroethanol (e.g., for ethyl 6-bromoindolizine-2-carboxylate) highlight efficient routes for bromopyridine derivatives .

Biological Activity

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol (BPTF) is an organic compound notable for its unique structural features, which include a bromopyridine moiety and a trifluoropropanol group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula of BPTF is C₈H₇BrF₃NO. The presence of the bromine atom in the pyridine ring enhances its reactivity, while the trifluoropropanol group contributes to its electron-withdrawing properties. These features facilitate diverse interactions with biological targets, potentially influencing various biochemical pathways.

BPTF's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within cells. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoropropanol group can form hydrogen bonds with polar residues. These interactions may modulate enzyme activities or receptor binding affinities, suggesting potential therapeutic applications.

Biological Activity Overview

Research has indicated that BPTF exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that BPTF may inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to BPTF have shown significant cytotoxic effects against Jurkat and HeLa cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
  • Biochemical Probes : BPTF has been explored as a biochemical probe in drug discovery due to its ability to selectively target certain biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in Jurkat and HeLa cells
Enzyme InhibitionPotential inhibitor of MMPs involved in tumor progression
Biochemical ProbeInvestigated for selective targeting in drug discovery

Case Study: Anticancer Activity

A study evaluating the anticancer potential of BPTF analogs demonstrated significant cytotoxicity across multiple cell lines, with IC₅₀ values indicating effective inhibition of cell growth. For instance, one derivative showed an IC₅₀ of 4.64 ± 0.08 µM against Jurkat cells. Additionally, flow cytometry analysis revealed that these compounds could induce cell cycle arrest in the sub-G1 phase, highlighting their potential as anticancer agents .

Mechanistic Insights

Computational docking studies have suggested that BPTF derivatives bind effectively to active sites on MMP-2 and MMP-9, exhibiting favorable binding energies (-9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9) compared to existing therapeutic agents . This suggests that BPTF can serve as a lead compound for developing new anticancer therapies.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via alkylation of 5-bromo-2-chloropyridine derivatives with trifluoromethyl ketones in the presence of a base (e.g., KOH or NaH). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyridine derivative to alkylating agent) and temperature (60–80°C). Catalytic additives like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for distinct signals at δ 8.3–8.6 ppm (pyridine-H), δ 1.5–1.8 ppm (CF₃-adjacent CH₃), and δ 4.2–4.5 ppm (OH, broad).
  • LC-MS : Expect a molecular ion peak at m/z 287.98 [M+H]⁺ and fragment ions at m/z 170 (loss of CF₃ group) and m/z 79 (Br⁻).
  • X-ray Crystallography : Use SHELX programs for structure refinement; the trifluoromethyl group often induces torsional strain, leading to unique bond angles (e.g., C-C-F ~109°) .

Q. What solvent systems are recommended for solubility and crystallization studies of this compound?

  • Methodological Answer : The compound exhibits moderate polarity (polar surface area ~20 Ų) and dissolves best in polar aprotic solvents (e.g., DMF, DMSO) or chloroform. For crystallization, slow evaporation from a 1:1 mixture of ethyl acetate and hexane yields monoclinic crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthetic yields reported across literature for this compound?

  • Methodological Answer : Discrepancies often arise from variations in halogen reactivity (Br vs. Cl substituents) and base strength. For reproducibility:

  • Validate starting material purity via HPLC (≥98%).
  • Use inert atmosphere (N₂/Ar) to suppress side reactions with moisture-sensitive intermediates.
  • Compare yields under standardized conditions (e.g., 72 hours at 70°C) .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets, and how do substituents influence binding affinity?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to assess interactions with enzymes/receptors (e.g., kinase domains). The bromine atom enhances hydrophobic contacts, while the CF₃ group stabilizes binding via van der Waals forces.
  • DFT Calculations : Gaussian 09 can predict electrostatic potential maps, highlighting nucleophilic sites (e.g., pyridine-N) for derivatization .

Q. How does the bromine substituent affect regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?

  • Methodological Answer : Bromine at the 5-position directs cross-coupling to the 2- and 6-positions of the pyridine ring. For Suzuki-Miyaura reactions:

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.
  • Monitor regioselectivity via LC-MS; competing pathways may require protecting the hydroxyl group with TBSCl .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodological Answer : Degradation pathways include hydrolysis of the CF₃ group and Br⁻ elimination. Recommended practices:

  • Store at 0°C in amber vials under argon.
  • Add stabilizers (e.g., BHT at 0.1% w/w) to suppress radical-mediated decomposition.
  • Monitor purity quarterly via NMR (track OH proton integration) .

Q. How can researchers validate the compound’s biological activity against proposed enzyme targets (e.g., kinases)?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ kinase assays with IC₅₀ determination (dose range: 0.1–100 µM).
  • SPR Analysis : Immobilize target enzymes on CM5 chips; the compound’s low molecular weight (<300 Da) may require high ligand density (≥10,000 RU) for reliable binding signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.